molecular formula C26H33N9O B1649589 Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]- CAS No. 1021025-40-0

Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-

Cat. No.: B1649589
CAS No.: 1021025-40-0
M. Wt: 487.6
InChI Key: FMPLHKRECXRFKK-UHFFFAOYSA-N
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Description

Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]- is a complex organic compound that features a unique combination of structural elements. This compound is characterized by the presence of a pyrimidine ring, a piperazine ring, a pyrazolo[3,4-d]pyrimidine moiety, and an adamantane carboxamide group. The intricate structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]- typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the pyrimidine and piperazine intermediates, followed by the formation of the pyrazolo[3,4-d]pyrimidine core. The final step involves the coupling of the pyrazolo[3,4-d]pyrimidine intermediate with the adamantane carboxamide moiety under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]- has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Pharmacology: Research focuses on the compound’s pharmacokinetics, pharmacodynamics, and potential as a drug candidate.

    Biochemistry: The compound is used to study biochemical pathways and molecular interactions.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-: shares structural similarities with other pyrazolo[3,4-d]pyrimidine derivatives and adamantane-based compounds.

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a similar core structure and may exhibit comparable biological activities.

    Adamantane-Based Compounds: Compounds containing the adamantane moiety may have similar physicochemical properties and applications.

Uniqueness

The uniqueness of Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]- lies in its specific combination of structural elements, which may confer unique biological activities and therapeutic potential. The presence of the adamantane carboxamide group, in particular, may enhance the compound’s stability and bioavailability.

Properties

IUPAC Name

N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N9O/c36-24(26-13-18-10-19(14-26)12-20(11-18)15-26)27-4-5-35-23-21(16-32-35)22(30-17-31-23)33-6-8-34(9-7-33)25-28-2-1-3-29-25/h1-3,16-20H,4-15H2,(H,27,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPLHKRECXRFKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)C45CC6CC(C4)CC(C6)C5)C7=NC=CC=N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701104842
Record name N-[2-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]tricyclo[3.3.1.13,7]decane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701104842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021025-40-0
Record name N-[2-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]tricyclo[3.3.1.13,7]decane-1-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1021025-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]tricyclo[3.3.1.13,7]decane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701104842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-
Reactant of Route 2
Reactant of Route 2
Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-
Reactant of Route 3
Reactant of Route 3
Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-
Reactant of Route 4
Reactant of Route 4
Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-
Reactant of Route 5
Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-
Reactant of Route 6
Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-

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